![molecular formula C15H16F3N3O2S B5440434 N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5440434.png)
N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, which is essential for the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by TAK-659 blocks this signaling cascade, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity with high potency and selectivity, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In preclinical studies, TAK-659 has also been shown to have minimal off-target effects, suggesting a favorable safety profile.
实验室实验的优点和局限性
The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK, which allows for the study of B-cell receptor signaling in a controlled manner. However, the limitations of using TAK-659 include its limited solubility in aqueous solutions, which may require the use of organic solvents for administration in cell culture experiments.
未来方向
1. Combination therapy: TAK-659 has shown promising results in combination with other targeted therapies such as venetoclax and lenalidomide. Future studies could evaluate the efficacy of TAK-659 in combination with other targeted therapies for the treatment of B-cell malignancies.
2. Resistance mechanisms: Resistance to BTK inhibitors such as ibrutinib has been reported in some patients. Future studies could investigate the mechanisms of resistance to TAK-659 and identify strategies to overcome resistance.
3. Biomarker identification: Biomarkers that predict response to BTK inhibitors have been identified, such as mutations in the BTK gene. Future studies could identify additional biomarkers that predict response to TAK-659 and aid in patient selection.
4. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Future studies could evaluate the efficacy and safety of TAK-659 in larger patient populations and in combination with other therapies.
合成方法
The synthesis of TAK-659 involves the reaction of 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine with N,N-dimethyl-4-nitrobenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a palladium catalyst to yield the final product, TAK-659.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
属性
IUPAC Name |
N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-21(2)24(22,23)13-5-3-11(4-6-13)14-19-10-8-12(20-14)7-9-15(16,17)18/h3-6,8,10H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKQEFATNDGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=N2)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。